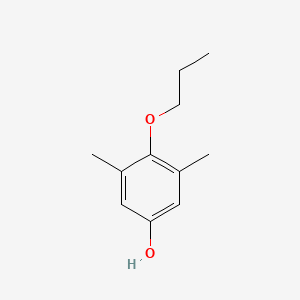

3,5-Dimethyl-4-propoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-propoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-5-13-11-8(2)6-10(12)7-9(11)3/h6-7,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFMVMLYCBQCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3,5 Dimethyl 4 Propoxyphenol

Established Synthetic Pathways for 3,5-Dimethyl-4-propoxyphenol

The traditional synthesis of this compound is predominantly achieved through the O-alkylation of its precursor, 3,5-dimethylphenol (B42653). This approach, a variation of the Williamson ether synthesis, is a well-established and versatile method for forming ether linkages.

Precursor Compounds and Starting Material Selection

The primary precursor for the synthesis of this compound is 3,5-dimethylphenol (also known as 3,5-xylenol). The selection of a high-purity starting material is crucial for achieving a high yield and purity of the final product. Several synthetic routes to 3,5-dimethylphenol have been developed, with a notable method starting from xylene.

One patented industrial preparation of 3,5-dimethylphenol involves a multi-step process beginning with the acylation of xylene. This process can be summarized in the following stages:

Acylation of Xylene: Xylene is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce a 3,5-dimethylphenyl alkyl ketone intermediate.

Oxidation: The resulting ketone undergoes a Baeyer-Villiger oxidation using a peroxide, which converts the ketone into a corresponding ester.

Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the final product, 3,5-dimethylphenol.

The table below outlines the key reactants and intermediates in this synthetic pathway.

| Step | Reactants | Catalyst/Reagent | Intermediate/Product |

| 1 | Xylene, Acylating Agent | Lewis Acid | 3,5-Dimethylphenyl alkyl ketone |

| 2 | 3,5-Dimethylphenyl alkyl ketone | Peroxide | 3,5-Dimethylphenyl ester |

| 3 | 3,5-Dimethylphenyl ester | Acid/Base | 3,5-Dimethylphenol |

This interactive table summarizes the key stages in the synthesis of the precursor, 3,5-dimethylphenol, from xylene.

The propoxy group is introduced using a propylating agent, most commonly a propyl halide such as 1-bromopropane (B46711) or 1-chloropropane, in the subsequent alkylation step.

Reaction Conditions and Optimization Strategies for Phenol (B47542) Alkylation

The alkylation of 3,5-dimethylphenol to form this compound is typically carried out via the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the phenoxide ion on the propyl halide.

Key Reaction Steps:

Deprotonation: 3,5-dimethylphenol is first treated with a base to form the more nucleophilic 3,5-dimethylphenoxide ion. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).

Nucleophilic Substitution: The phenoxide ion then reacts with a propyl halide (e.g., 1-bromopropane) to form the ether and a salt byproduct.

Optimization of Reaction Conditions:

The efficiency of this reaction is dependent on several factors:

Base: The choice of base is critical. Strong bases that can completely deprotonate the phenol without introducing competing side reactions are preferred. Sodium hydride is often used for this purpose as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply bubbles out of the reaction mixture.

Solvent: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often employed as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate.

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50 to 100 °C, to ensure a reasonable reaction rate.

Phase Transfer Catalysis (PTC): To overcome the issue of mutual insolubility of the aqueous phase (containing the phenoxide) and the organic phase (containing the alkyl halide), phase transfer catalysis is a highly effective technique. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion into the organic phase, thereby increasing the reaction rate.

The following table provides a general overview of typical reaction conditions for the Williamson ether synthesis of aryl ethers.

| Parameter | Condition | Rationale |

| Base | NaOH, KOH, NaH, K₂CO₃ | Deprotonation of the phenol to form the phenoxide. |

| Alkylating Agent | 1-Bromopropane, 1-Chloropropane | Provides the propyl group for the ether linkage. |

| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvents enhance the rate of SN2 reactions. |

| Catalyst | Tetrabutylammonium (B224687) bromide (TBAB) | Facilitates the reaction between immiscible phases (PTC). |

| Temperature | 50 - 100 °C | Increases the reaction rate. |

This interactive table outlines the typical reaction parameters for the Williamson ether synthesis of aryl ethers.

Yield Enhancement and Purity Considerations in Synthesis

Maximizing the yield and ensuring the purity of this compound requires careful control over the reaction and purification processes.

Strategies for Yield Enhancement:

Stoichiometry: Using a slight excess of the alkylating agent can help to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can determine the optimal reaction time to maximize product formation and minimize byproduct formation.

Efficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure efficient contact between the reactants.

Purity Considerations and Purification Methods:

Potential impurities in the final product can include unreacted 3,5-dimethylphenol, byproducts from side reactions (e.g., elimination products from the alkyl halide), and residual catalyst.

Common purification techniques include:

Extraction: After the reaction is complete, the mixture is typically worked up by extraction. This involves washing with an aqueous basic solution to remove any unreacted phenol, followed by washing with water and brine to remove the salt byproduct and any residual water-soluble impurities.

Distillation: For liquid products, fractional distillation under reduced pressure can be an effective method for separating the desired ether from less volatile or more volatile impurities.

Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be used to obtain a highly pure product.

Novel Synthetic Approaches and Innovations for this compound

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

Alternative Solvents: Traditional volatile organic solvents (VOCs) like DMF can be replaced with greener alternatives. Ionic liquids have been investigated as solvents for the alkylation of phenols. Their low vapor pressure and potential for recyclability make them attractive alternatives. Another approach involves using surfactant-assisted synthesis in aqueous media, which can facilitate the reaction of hydrophobic organic compounds in water.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: The Williamson ether synthesis itself has good atom economy, as most of the atoms from the reactants are incorporated into the final product. However, the formation of a salt byproduct is unavoidable.

Catalytic Methods for Efficient Production

The development of advanced catalytic systems offers a promising avenue for the efficient production of this compound.

Heterogeneous Catalysts: The use of solid-supported catalysts can simplify the purification process, as the catalyst can be easily removed by filtration and potentially reused. For the O-alkylation of phenols, various heterogeneous catalysts have been explored. For instance, silica (B1680970) gel supported aluminum phenolate (B1203915) has been shown to be effective for the selective alkylation of phenols.

Homogeneous Catalysis: While phase transfer catalysts are a form of homogeneous catalysis, research into other soluble catalysts that can operate under milder conditions or with higher selectivity is ongoing.

The table below compares traditional and greener approaches to the synthesis of this compound.

| Feature | Traditional Approach | Greener/Novel Approach |

| Solvent | Volatile Organic Compounds (e.g., DMF) | Ionic Liquids, Water with Surfactants |

| Energy Input | Conventional Heating | Microwave Irradiation |

| Catalyst | Soluble Phase Transfer Catalysts | Heterogeneous Catalysts, Recyclable Catalysts |

This interactive table provides a comparative overview of traditional versus more sustainable synthetic strategies.

Exploration of Flow Chemistry and Continuous Synthesis Techniques

The transition from batch to continuous flow synthesis for phenolic compounds offers significant advantages in terms of safety, efficiency, and scalability. While specific literature on the continuous synthesis of this compound is not abundant, the principles can be extrapolated from established methods for other substituted phenols. O-alkylation of phenols, a key step in the synthesis of the target compound, has been successfully adapted to continuous flow systems. researchgate.net

One promising approach involves a phase-transfer catalyzed O-alkylation in a microreactor setup. researchgate.net In such a system, a solution of 3,5-dimethylphenol in a suitable organic solvent and an aqueous solution of a base (e.g., sodium hydroxide) are continuously pumped and mixed with a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB). The propylating agent, for instance, 1-bromopropane or 1-iodopropane, is introduced into the flow stream, and the reaction mixture passes through a heated reaction coil. The segmented flow generated within the microreactor enhances the interfacial area between the aqueous and organic phases, leading to rapid and efficient reaction. researchgate.net This method can significantly reduce reaction times and improve product yields compared to traditional batch processes.

Another continuous flow strategy for the O-alkylation of phenols utilizes dimethyl carbonate (DMC) as a greener alkylating agent. unive.it While this is for methylation, the concept can be adapted. A continuously fed stirred tank reactor (CSTR) containing a solid-supported base (e.g., potassium carbonate on polyethylene (B3416737) glycol) can be used. unive.it A solution of 3,5-dimethylphenol and a propylating agent would be continuously fed into the reactor, and the product would be continuously withdrawn. This approach avoids the use of hazardous alkyl halides and simplifies downstream processing.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Handling of large volumes of reagents | Smaller reaction volumes, improved safety |

| Scalability | Difficult to scale up | Readily scalable by extending operation time |

| Productivity | Lower space-time yield | Higher space-time yield |

Chemical Modifications and Analog Design Strategies

Strategies for Structural Diversification of the Propoxy Chain

Diversification of the propoxy chain of this compound is a key strategy for generating analogs with modified physicochemical properties. This can be achieved through several synthetic approaches. The most direct method is the Williamson ether synthesis, which allows for the introduction of various functionalized propyl groups. wikipedia.orgmasterorganicchemistry.com By using functionalized 3-carbon alkylating agents, a wide range of analogs can be prepared.

For instance, reacting the sodium or potassium salt of 3,5-dimethylphenol with 3-bromo-1-propanol (B121458) would yield a derivative with a terminal hydroxyl group. This hydroxyl group can then be further modified, for example, by esterification or conversion to an amine. Similarly, the use of 1-bromo-3-chloropropane (B140262) would introduce a terminal chloride that can be displaced by various nucleophiles to introduce azides, amines, or thiols.

Another strategy involves the modification of the propoxy group after its installation. For example, if the propoxy chain contains a terminal double bond (i.e., an allyloxy group), it can be subjected to various transformations such as epoxidation, dihydroxylation, or ozonolysis to introduce new functional groups.

| Alkylating Agent | Resulting Terminal Group | Potential for Further Modification |

| 1-Bromopropane | -CH₃ | Limited |

| 3-Bromo-1-propanol | -OH | Esterification, oxidation, conversion to amine |

| 1-Bromo-3-chloropropane | -Cl | Nucleophilic substitution (azide, amine, thiol) |

| Allyl bromide | -CH=CH₂ | Epoxidation, dihydroxylation, ozonolysis |

Synthesis of Conjugates and Probes for Mechanistic Research

To investigate the biological mechanisms of action of this compound, it is often necessary to synthesize conjugates and probes. This typically involves the attachment of a reporter molecule, such as a fluorescent dye, or a linker for conjugation to a biomolecule. nih.govnih.gov

The synthesis of such probes often requires the introduction of a reactive handle onto the this compound scaffold. This can be achieved by modifying the propoxy chain, as described in the previous section, to introduce a terminal amine, carboxylic acid, or alkyne. These functional groups can then be used for conjugation reactions. For example, a terminal amine can be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye to form a stable amide bond. biomol.com A terminal alkyne can participate in a "click" reaction with an azide-functionalized molecule, a highly efficient and specific conjugation method.

Alternatively, the aromatic ring can be functionalized. For instance, a formylation reaction could introduce an aldehyde group, which can then be used to attach a probe via reductive amination.

The choice of linker is also crucial in the design of conjugates. Cleavable linkers can be designed to release the parent compound under specific physiological conditions, while non-cleavable linkers provide a stable connection. symeres.com

| Functional Handle | Conjugation Chemistry | Reporter/Linker Attachment |

| Terminal Amine | Amide bond formation | NHS-esters of fluorescent dyes, biotin |

| Terminal Carboxylic Acid | Amide bond formation | Carbodiimide coupling to amines |

| Terminal Alkyne | Click Chemistry (CuAAC) | Azide-functionalized probes |

| Aromatic Aldehyde | Reductive amination | Amine-containing linkers or dyes |

Derivatization for Enhanced Stability and Research Utility

One common approach is the introduction of sterically hindering groups at the ortho positions to the hydroxyl group. However, in this compound, these positions are already occupied by methyl groups, which provide a degree of steric hindrance. Further enhancement of stability can be achieved by replacing the propoxy group with a bulkier alkoxy group, such as an isopropoxy or a tert-butoxy (B1229062) group.

Another strategy is to protect the phenolic hydroxyl group as an ether or an ester. For example, conversion to a methyl ether or an acetate (B1210297) ester can prevent oxidation. These protecting groups can be chosen to be cleavable under specific conditions, allowing for the release of the active phenolic compound when desired.

For research utility, derivatization can also be used to modulate the compound's solubility. The introduction of polar groups, such as polyethylene glycol (PEG) chains, can increase aqueous solubility, which can be advantageous for certain biological assays. Conversely, the introduction of lipophilic groups can enhance membrane permeability.

| Derivatization Strategy | Purpose | Example Modification |

| Steric Hindrance | Prevent oxidation | Introduction of bulkier alkyl groups at ortho positions (if available) |

| Protecting Groups | Prevent oxidation | Conversion of the hydroxyl to a methyl ether or acetate ester |

| Solubility Modulation | Enhance aqueous solubility | Attachment of a PEG chain |

| Lipophilicity Modulation | Enhance membrane permeability | Introduction of long alkyl chains |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethyl 4 Propoxyphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy would be the primary technique for elucidating the precise molecular structure of 3,5-Dimethyl-4-propoxyphenol in solution. A suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the compound's three-dimensional structure and potential dynamic behavior.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present in the molecule.

Expected ¹H NMR Data: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two methyl groups, the protons of the propoxy chain, and the phenolic hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would be crucial for initial assignments.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would display signals for each unique carbon atom, including the aromatic carbons, the methyl carbons, and the carbons of the propoxy group.

Two-dimensional (2D) NMR experiments would be essential for confirming the connectivity of the atoms.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the propoxy chain and potentially between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment would provide information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the protons of the methyl groups and the propoxy chain with the aromatic protons.

Hypothetical NMR Data Table:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Aromatic CH | Data not available | Data not available | Data not available | Data not available |

| C-OH | Data not available | Data not available | Data not available | Data not available |

| C-O-Propoxy | Data not available | Data not available | Data not available | Data not available |

| C-CH₃ | Data not available | Data not available | Data not available | Data not available |

| Ar-CH₃ | Data not available | Data not available | Data not available | Data not available |

| O-CH₂- | Data not available | Data not available | Data not available | Data not available |

| -CH₂-CH₂- | Data not available | Data not available | Data not available | Data not available |

| -CH₂-CH₃ | Data not available | Data not available | Data not available | Data not available |

| OH | Data not available | - | Data not available | Data not available |

Dynamic NMR Studies for Rotational Barriers (if applicable)

Dynamic NMR (DNMR) studies could be employed to investigate the rotational barriers around the C(aryl)-O bonds. By acquiring NMR spectra at various temperatures, it might be possible to observe the coalescence of signals if hindered rotation is present, for example, due to steric interactions between the propoxy group and the adjacent methyl groups. From the coalescence temperature and the chemical shift difference of the exchanging signals, the Gibbs free energy of activation (ΔG‡) for the rotational process could be calculated. However, without experimental data, it is not possible to state whether such dynamic processes would be observable within the typical NMR timescale for this specific molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS would be used to determine the accurate mass of this compound, which in turn would confirm its elemental composition.

Elucidation of Fragmentation Pathways

By employing techniques such as electron ionization (EI) or collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the fragmentation pathways of the molecule could be elucidated. This would involve identifying the masses of the fragment ions and proposing logical bond cleavages to explain their formation. Common fragmentation patterns for such a molecule might include the loss of the propoxy group, cleavage of the propyl chain, and potentially rearrangements of the aromatic ring.

Hypothetical Fragmentation Data Table:

| m/z (Fragment Ion) | Proposed Structure/Loss |

| Data not available | Molecular Ion [M]⁺ |

| Data not available | Loss of C₃H₇• (propyl radical) |

| Data not available | Loss of C₃H₇O• (propoxy radical) |

| Data not available | Other significant fragments |

Application in Reaction Monitoring and Product Identification

In a synthetic context, HRMS is a powerful tool for monitoring the progress of a reaction and confirming the identity of the desired product. By analyzing small aliquots of the reaction mixture over time, the disappearance of reactants and the appearance of the product with the correct accurate mass can be tracked. This would be invaluable in optimizing the synthesis of this compound.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. A search of crystallographic databases did not yield any published crystal structures for this compound or its derivatives.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Hydrogen Bonding Interactions | Data not available |

Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound is dictated by a combination of intermolecular forces that determine how the molecules arrange themselves into a crystal lattice. The primary interactions expected are hydrogen bonding and van der Waals forces.

The phenol (B47542) group contains a hydroxyl (-OH) moiety, which is a strong hydrogen bond donor. The oxygen atom of this hydroxyl group, as well as the oxygen atom of the propoxy group (-O-CH₂CH₂CH₃), are potential hydrogen bond acceptors due to their lone pairs of electrons. Consequently, a robust network of intermolecular hydrogen bonds is anticipated to be a defining feature of the crystal packing. The most significant of these would be the O-H···O bond formed between the hydroxyl group of one molecule and the hydroxyl or ether oxygen of a neighboring molecule.

Van der Waals Forces: The methyl (-CH₃) and propoxy groups, along with the aromatic ring, will engage in weaker van der Waals interactions (London dispersion forces), contributing to efficient packing in the crystal lattice.

π-π Stacking: The aromatic rings may arrange in a parallel or offset fashion, leading to π-π stacking interactions. These are common in the crystal structures of aromatic compounds and add to the cohesive energy of the crystal.

The steric hindrance from the two methyl groups ortho to the hydroxyl group and the flexible propoxy group will also influence the final crystal packing, potentially leading to a more complex three-dimensional arrangement compared to simpler phenols.

Interactive Table: Predicted Intermolecular Interactions in Solid this compound

| Interaction Type | Participating Groups | Relative Strength | Expected Impact on Crystal Structure |

| Hydrogen Bonding (Donor-Acceptor) | Phenolic O-H with Ether O or another Phenolic O | Strong | Primary determinant of the crystal packing, forming chains or sheets. |

| π-π Stacking | Aromatic Rings | Moderate | Contributes to packing efficiency and lattice stability. |

| Van der Waals Forces | Methyl groups, Propoxy chain, and overall molecular surface | Weak | Fills spatial gaps and contributes to overall cohesion. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The spectra are sensitive to the molecular environment, particularly hydrogen bonding.

O-H Stretching: The most characteristic vibration will be the O-H stretch from the phenolic hydroxyl group. In a condensed phase, due to strong intermolecular hydrogen bonding, this peak is expected to appear as a broad and intense band in the IR spectrum, typically in the range of 3200–3550 cm⁻¹.

C-H Stretching: The spectrum will show C-H stretching vibrations from both the aromatic ring (typically 3000–3100 cm⁻¹) and the aliphatic methyl and propoxy groups (typically 2850–2960 cm⁻¹).

Aromatic C=C Stretching: The presence of the benzene (B151609) ring will give rise to characteristic C=C stretching vibrations in the 1450–1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the phenol group (Ar-O) typically appears as a strong band around 1200-1260 cm⁻¹. The asymmetric C-O-C stretch of the propoxy ether group is expected in the 1050-1150 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the skeletal C-C and C-O vibrations are typically strong, providing a clear fingerprint of the molecule.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (H-bonded) | Phenol | 3200–3550 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000–3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | Methyl, Propoxy | 2850–2960 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450–1600 | Medium-Strong | Strong |

| C-O Stretch | Phenol (Ar-O) | 1200-1260 | Strong | Medium |

| C-O-C Stretch | Ether | 1050-1150 | Strong | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. In this compound, the substituted benzene ring acts as the primary chromophore (light-absorbing part).

The hydroxyl (-OH) and propoxy (-O-C₃H₇) groups, both containing oxygen atoms with lone pairs of electrons, act as powerful auxochromes. These groups donate electron density into the aromatic ring, which has two main effects:

It increases the energy of the highest occupied molecular orbital (HOMO).

It decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).

This reduction in the energy gap results in a bathochromic shift (or red shift), meaning the molecule will absorb light at longer wavelengths compared to unsubstituted benzene. The methyl groups also contribute a minor electron-donating effect, further enhancing this shift.

The expected electronic transitions are:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. For substituted phenols, these typically result in two main absorption bands, analogous to the E and B bands in benzene.

n → π* Transitions: These are lower-intensity transitions involving the excitation of a non-bonding electron (from one of the oxygen lone pairs) to a π* antibonding orbital of the aromatic ring. These bands are often submerged within the more intense π → π* bands.

Interactive Table: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range | Molar Absorptivity (ε) | Notes |

| π → π | HOMO to LUMO | ~270–290 nm | High | The primary absorption band, shifted to a longer wavelength compared to phenol due to the additional electron-donating substituents. |

| π → π | π to π | ~210–230 nm | Very High | A higher energy transition, also common in substituted benzenes. |

| n → π | n to π | >290 nm | Low | Often appears as a shoulder on the main π → π band and may not be distinctly resolved. |

Theoretical and Computational Chemistry of 3,5 Dimethyl 4 Propoxyphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in dissecting the electronic characteristics of 3,5-Dimethyl-4-propoxyphenol, which in turn govern its reactivity. These calculations provide a detailed picture of the molecule's electron distribution and energy levels.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity.

For this compound, the presence of the electron-donating hydroxyl, dimethyl, and propoxy groups on the phenol (B47542) ring is expected to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, these substituents would have a less pronounced effect on the LUMO energy. The calculated HOMO and LUMO energies, along with the HOMO-LUMO gap, provide quantitative measures of these properties.

| Parameter | Estimated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.5 to -9.0 | Indicates a relatively good electron-donating capability, susceptible to oxidation. |

| LUMO Energy | -1.0 to -0.5 | Suggests a moderate ability to accept electrons. |

| HOMO-LUMO Gap | 7.5 to 8.5 | A significant gap, suggesting good kinetic stability under normal conditions. |

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the ESP map of this compound, the most negative potential (typically colored red) is anticipated to be localized around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. This region is the primary site for electrophilic attack and hydrogen bonding. The aromatic ring will exhibit a moderately negative potential, while the hydrogen of the hydroxyl group and the aliphatic protons will show positive potential (colored blue), indicating their susceptibility to nucleophilic attack.

Prediction of Acidity and Basicity (pKa)

The acidity of the phenolic hydroxyl group is a key chemical characteristic of this compound. The pKa value, which quantifies this acidity, can be predicted using computational methods. The presence of two electron-donating methyl groups at the meta positions and an electron-donating propoxy group at the para position relative to the hydroxyl group is expected to increase the electron density on the phenoxide oxygen upon deprotonation, thereby destabilizing the conjugate base and making the phenol less acidic (higher pKa) compared to unsubstituted phenol. The predicted pKa for 3,5-dimethylphenol (B42653) is around 10.6. The additional propoxy group at the para position is also electron-donating, which would further increase the pKa.

| Compound | Experimental/Predicted pKa |

|---|---|

| Phenol | 9.99 |

| 3,5-Dimethylphenol | 10.6 |

| 4-Propoxyphenol | ~10.2 |

| This compound (Estimated) | ~10.8 - 11.2 |

Docking and Molecular Modeling Studies for Ligand-Target Interactions in in vitro models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to investigate its potential interactions with the active sites of enzymes or the binding pockets of receptors. For instance, given the antioxidant properties of many phenolic compounds, docking simulations could explore the binding of this compound to the active sites of antioxidant enzymes like cyclooxygenase or lipoxygenase. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex and provide a rationale for its potential biological activity. The binding energy, a key output of docking calculations, can be used to rank its potential efficacy against different biological targets.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. For this compound, this approach can be applied to understand its antioxidant activity, which typically involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. Computational analysis can determine the bond dissociation enthalpy (BDE) of the O-H bond, a key indicator of antioxidant potential. Furthermore, the mechanism of its potential metabolic oxidation by enzymes such as cytochrome P450 can be investigated, predicting the likely sites of modification and the energy barriers for these transformations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Based on Calculated Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. In the context of this compound, while specific QSAR/QSPR studies exclusively focused on this molecule are not extensively documented in publicly available literature, the principles of these models can be readily applied by examining studies on structurally analogous substituted phenols. These models are instrumental in predicting the behavior of new compounds, thereby streamlining the discovery and development process in various fields, including pharmacology and environmental science.

The fundamental premise of QSAR/QSPR is that the activity or property of a chemical is a direct function of its molecular structure. By quantifying structural features through molecular descriptors, it is possible to develop regression or classification models that predict the desired endpoint. For a phenolic compound like this compound, these descriptors typically fall into three main categories: electronic, steric, and hydrophobic.

Electronic Descriptors: These parameters quantify the electronic aspects of the molecule, which are crucial for its reactivity and interaction with biological targets. Key electronic descriptors relevant to phenolic compounds include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy pertains to its electron-accepting ability. For phenols, the HOMO energy is often correlated with antioxidant activity, as the primary mechanism involves donating a hydrogen atom or an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Dipole Moment: This descriptor provides information about the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions.

Heat of Formation: This thermodynamic parameter reflects the stability of the molecule.

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which can influence its ability to fit into a receptor's active site or its rate of reaction. Examples include:

Topological Indices: These are numerical values derived from the molecular graph that encode information about the size, shape, and degree of branching in a molecule.

Hydrophobic Descriptors: Hydrophobicity is a critical factor in determining how a compound is absorbed, distributed, metabolized, and excreted (ADME properties).

Log P (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity and is crucial for predicting a molecule's ability to cross biological membranes.

QSAR/QSPR models for phenolic compounds often aim to predict activities such as antioxidant capacity, toxicity to various organisms, and skin irritation potential. For instance, the antioxidant activity of phenols is frequently correlated with electronic descriptors like HOMO energy and bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE indicates that the hydrogen atom is more easily abstracted by a radical, leading to higher antioxidant activity.

To illustrate the application of QSAR/QSPR modeling, the following tables present hypothetical yet representative calculated descriptor data for a series of substituted phenols, including a compound structurally similar to this compound. These tables demonstrate the type of data used to build predictive models.

Table 1: Calculated Electronic and Hydrophobic Descriptors for a Series of Substituted Phenols

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Log P |

| Phenol | -8.95 | -0.65 | 8.30 | 1.48 |

| 4-Methoxyphenol | -8.52 | -0.51 | 8.01 | 1.34 |

| 4-Ethoxyphenol | -8.50 | -0.50 | 8.00 | 1.83 |

| 4-Propoxyphenol | -8.48 | -0.49 | 7.99 | 2.32 |

| 3,5-Dimethylphenol | -8.75 | -0.58 | 8.17 | 2.43 |

| This compound (Analog) | -8.35 | -0.42 | 7.93 | 3.21 |

Note: The values in this table are illustrative and intended to represent the relative trends in descriptor values for these types of compounds.

Table 2: Correlation of Molecular Descriptors with Hypothetical Antioxidant Activity

| Compound | Log P | HOMO Energy (eV) | Predicted Antioxidant Activity (IC₅₀⁻¹) |

| Phenol | 1.48 | -8.95 | 0.55 |

| 4-Methoxyphenol | 1.34 | -8.52 | 1.25 |

| 4-Ethoxyphenol | 1.83 | -8.50 | 1.30 |

| 4-Propoxyphenol | 2.32 | -8.48 | 1.35 |

| 3,5-Dimethylphenol | 2.43 | -8.75 | 0.85 |

| This compound (Analog) | 3.21 | -8.35 | 1.60 |

Note: The predicted antioxidant activity is a hypothetical value for illustrative purposes. A higher IC₅₀⁻¹ value indicates greater antioxidant potency.

From these illustrative data, a QSAR model could be developed using multiple linear regression (MLR) or other statistical methods. For example, a simplified model for antioxidant activity might take the form:

Predicted Activity = c₀ + c₁ (HOMO Energy) + c₂ (Log P)

Where c₀, c₁, and c₂ are coefficients determined by the regression analysis. Such a model would suggest that a higher HOMO energy (less negative) and an optimal Log P value contribute to higher antioxidant activity in this series of compounds. The electron-donating nature of the alkyl and propoxy groups in this compound would be expected to increase the HOMO energy, thereby enhancing its potential antioxidant capacity compared to unsubstituted phenol.

Mechanistic Investigations of 3,5 Dimethyl 4 Propoxyphenol at the Molecular and Cellular Level Non Clinical Focus

Enzyme Interaction and Inhibition Kinetics (in vitro studies)

No research data was found pertaining to the interaction of 3,5-Dimethyl-4-propoxyphenol with specific enzymes. Consequently, the following sub-sections cannot be addressed:

Receptor Binding and Ligand-Target Interactions (in vitro studies)

Similarly, the scientific literature lacks any studies on the receptor binding properties of this compound. Therefore, the following aspects remain uncharacterized:

Antioxidant and Radical Scavenging Mechanisms (in vitromechanistic studies)

No specific studies on the antioxidant and radical scavenging mechanisms of this compound were identified. Research into the specific pathways through which this compound might exert antioxidant effects, and its role in suppressing reactive oxygen species in cellular models, has not been published.

Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) Pathways

There are no available research data detailing the electron transfer (ET) and hydrogen atom transfer (HAT) pathways for this compound. While hindered phenols generally act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, specific thermodynamic and kinetic studies on this compound to confirm and characterize these pathways are absent from the scientific literature.

Role in Suppressing Reactive Oxygen Species (ROS) in Cellular Models (non-human, non-therapeutic)

No studies using non-human, non-therapeutic cellular models to investigate the role of this compound in suppressing reactive oxygen species (ROS) have been found. Consequently, there is no data on its efficacy in mitigating oxidative stress within a cellular context or the specific types of ROS it may target.

Modulation of Cellular Pathways and Processes (in vitro/ex vivocell line studies)

There is a lack of published research on the modulation of cellular pathways and processes by this compound in in vitro or ex vivo cell line studies. The influence of this compound on gene expression, protein regulation, cell signaling, and cell fate has not been a subject of scientific investigation.

Investigation of Gene Expression and Protein Regulation using Omics Technologies

No studies utilizing omics technologies (such as transcriptomics, proteomics, or metabolomics) to investigate changes in gene expression or protein regulation in response to treatment with this compound have been published.

Analysis of Cellular Viability and Apoptosis Induction Pathways in Cultured Cells

There are no available studies that analyze the effects of this compound on cellular viability or its potential to induce apoptosis in cultured cells. Therefore, data on its cytotoxic or pro-apoptotic properties and the underlying molecular pathways are currently non-existent.

Membrane Interactions and Permeability Studies (using artificial membrane systems or liposomes)

Extensive searches of available scientific literature did not yield specific studies investigating the direct interactions and permeability of this compound with artificial membrane systems or liposomes. This suggests a significant gap in the current research landscape regarding the fundamental biophysical properties of this compound at the membrane level.

While direct experimental data for this compound is not available, studies on analogous phenolic compounds often involve evaluating their effects on the physical properties of lipid bilayers. Such research typically quantifies how the molecule partitions into the membrane, its influence on membrane fluidity, and its rate of passive diffusion across the bilayer.

To illustrate the type of data that would be generated from such studies, the following tables provide a hypothetical representation of potential findings. These tables are for illustrative purposes only and are not based on experimental results for this compound.

Hypothetical Data on Membrane Interaction

This table illustrates how the incorporation of a compound like this compound could affect the fluidity of different model membranes. Membrane fluidity is a critical parameter that can influence a variety of cellular processes. Changes are often measured using techniques like fluorescence polarization with a probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). A decrease in DPH anisotropy would typically indicate an increase in membrane fluidity.

| Model Membrane Composition | Compound Concentration (µM) | Change in DPH Anisotropy (r) | Implied Effect on Fluidity |

| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | 10 | -0.05 | Increase |

| DPPC | 50 | -0.12 | Increase |

| POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) | 10 | -0.03 | Increase |

| POPC | 50 | -0.09 | Increase |

| DPPC/Cholesterol (2:1) | 50 | -0.02 | Minor Increase |

Hypothetical Permeability Data

This table demonstrates how the permeability of a model membrane to this compound might be quantified. The parallel artificial membrane permeability assay (PAMPA) is a common high-throughput method used to predict passive intestinal absorption by measuring the permeability of a compound from a donor to an acceptor compartment through a synthetic membrane. The permeability coefficient (Pe) is a measure of this rate.

| Artificial Membrane Type | pH of Donor Compartment | pH of Acceptor Compartment | Permeability Coefficient (Pe) (10⁻⁶ cm/s) |

| Phosphatidylcholine | 5.0 | 7.4 | 8.2 |

| Phosphatidylcholine | 6.2 | 7.4 | 6.5 |

| Phosphatidylcholine | 7.4 | 7.4 | 4.1 |

| Double-layered lipid membrane (Hexane/Lecithin) | 7.4 | 7.4 | 5.3 |

Further research utilizing these and other techniques, such as differential scanning calorimetry (DSC) to study effects on membrane phase transition, and neutron or X-ray diffraction to determine the location of the molecule within the bilayer, would be necessary to fully characterize the membrane interactions of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,5 Dimethyl 4 Propoxyphenol Analogs

Design Principles for Systematic SAR/SPR Exploration

The systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of 3,5-Dimethyl-4-propoxyphenol analogs is grounded in established principles of medicinal chemistry and antioxidant design. The core scaffold, a sterically hindered phenol (B47542), provides a robust starting point for modifications aimed at modulating biological activity, physicochemical properties, and spectroscopic signatures. The primary design strategy involves the systematic and independent modification of three key structural regions: the phenolic hydroxyl group at position 1, the alkyl substituents at positions 3 and 5, and the alkoxy group at position 4.

A rational approach to designing new analogs involves combining versatile antioxidant moieties into a single structure to maximize desired effects, such as radical scavenging. researchgate.net This can involve creating small, focused libraries of compounds where each of the three key regions is altered. For instance, a matrix-based design would explore various alkyl groups (e.g., methyl, ethyl, tert-butyl) at the 3 and 5 positions while simultaneously varying the length and branching of the alkoxy chain at the 4 position.

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in the prospective design of analogs. mdpi.comnih.gov These methods can predict key physicochemical parameters that correlate with antioxidant activity, such as the O-H bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). mdpi.compan.olsztyn.pl By calculating these values for virtual compounds before synthesis, researchers can prioritize analogs that are most likely to exhibit enhanced activity, thereby streamlining the discovery process. nih.gov This theoretical-first approach helps in understanding how electronic effects (electron-donating vs. electron-withdrawing substituents) and steric factors will influence the stability of the resulting phenoxyl radical, a key determinant of antioxidant efficacy. researchgate.netcsic.es

Impact of Substituent Modifications on the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is fundamental to the primary biological activities of this compound, particularly its antioxidant capacity. researchgate.net This group acts as a hydrogen atom donor to neutralize free radicals, a process that is central to its function. pjmhsonline.com Consequently, any modification to this group has a profound impact on its activity.

Chemical transformation of the phenolic hydroxyl into other functional groups, such as an ether (methoxy) or an ester, typically leads to a significant reduction or complete loss of radical-scavenging antioxidant activity. pjmhsonline.comnih.gov This is because these modifications remove the labile hydrogen atom, rendering the molecule incapable of participating in the hydrogen atom transfer (HAT) mechanism. Studies on other phenolic compounds, like natural coumarins, have conclusively shown that the phenolic hydroxyl group is essential for their antioxidant and antiproliferative effects. pjmhsonline.com

Conversely, while masking the hydroxyl group is detrimental to antioxidant activity, it can enhance other biological properties. For example, converting the polar -OH group to a less hydrophilic moiety like a methyl ether can increase the molecule's lipophilicity. pjmhsonline.com This increased lipophilicity may improve the compound's ability to penetrate biological membranes, which has been shown to enhance the antimicrobial activity of some phenolic derivatives. pjmhsonline.com

| Analog Structure | Modification | Predicted Effect on Antioxidant Activity | Predicted Effect on Lipophilicity | Rationale |

|---|---|---|---|---|

| This compound | None (Parent Compound) | Active | Moderate | Free hydroxyl group available for hydrogen donation. |

| 1,3-Dimethyl-2-propoxy-4-methoxybenzene | Etherification (-OH to -OCH₃) | Inactive | Increased | Loss of donatable hydrogen atom prevents radical scavenging. pjmhsonline.com |

| 3,5-Dimethyl-4-propoxyphenyl acetate (B1210297) | Esterification (-OH to -OCOCH₃) | Inactive | Increased | Masking of the phenolic proton ablates antioxidant function. nih.gov |

Influence of Alkyl Chain Length and Branching within the Propoxy Moiety

The propoxy moiety at the 4-position of the phenol ring plays a significant role in modulating the molecule's physicochemical properties and, consequently, its biological activity. The length and branching of this alkyl chain primarily influence lipophilicity, steric hindrance, and interaction with biological membranes.

Increasing the length of the n-alkoxy chain (e.g., from propoxy to butoxy, pentyloxy, or hexyloxy) systematically increases the lipophilicity of the molecule. nih.gov This enhanced lipophilicity can improve membrane permeability and may lead to greater potency in biological systems where interaction with lipid bilayers is important. Research on related 3,5-dialkoxy-4-hydroxycinnamamides has shown that analogs with longer alkoxy groups exhibit enhanced antioxidant activity. nih.gov This suggests that for certain phenolic scaffolds, increased lipid solubility can be beneficial.

The odd-even effect, a phenomenon observed in n-alkylene chains, can also influence the solid-state properties of these analogs. mdpi.com Molecules with an even number of carbons in the alkyl chain tend to adopt more planar conformations, leading to different crystal packing and higher melting points compared to their odd-numbered counterparts, which are often non-planar. mdpi.com

Branching within the alkoxy group (e.g., comparing n-propoxy to isopropoxy) introduces steric bulk near the para-position. This can influence how the molecule interacts with enzyme active sites or biological receptors. While direct SAR data on this compound is limited, studies on other opioids have demonstrated that alkoxy chain length and isomerization (e.g., propoxy vs. isopropoxy) markedly influence potency and receptor binding, highlighting the sensitivity of biological systems to these subtle structural changes. nih.gov

| Analog Name | Alkoxy Group | Relative Lipophilicity | Potential Impact on Activity |

|---|---|---|---|

| 3,5-Dimethyl-4-ethoxyphenol | Ethoxy (-OCH₂CH₃) | Lower | Potentially lower membrane interaction compared to parent. |

| This compound | n-Propoxy (-O(CH₂)₂CH₃) | Baseline | Baseline activity. |

| 3,5-Dimethyl-4-isopropoxyphenol | Isopropoxy (-OCH(CH₃)₂) | Similar to n-propoxy | Altered steric profile may affect specific enzyme/receptor interactions. nih.gov |

| 3,5-Dimethyl-4-hexyloxyphenol | n-Hexyloxy (-O(CH₂)₅CH₃) | Higher | Increased lipophilicity may enhance antioxidant activity in lipid phases. nih.gov |

Stereochemical Effects (if chiral centers are introduced) on Mechanistic Outcomes

The parent compound, this compound, is achiral. However, the introduction of a chiral center into its analogs can lead to stereoselective differences in biological activity and pharmacokinetic profiles. A chiral center can be readily introduced by modifying the propoxy group, for example, by replacing it with a sec-butoxy group [(CH₃)CH(CH₂CH₃)O-].

When a chiral molecule interacts with a chiral biological environment, such as a protein receptor or an enzyme active site, the two enantiomers ((R) and (S)) can exhibit different binding affinities and orientations. This often results in one enantiomer being significantly more potent or having a different pharmacological effect than the other. nih.gov This phenomenon, known as stereoselectivity, is a fundamental concept in pharmacology.

For instance, studies on the chiral flavonoid farrerol (B190892) have shown significant stereoselectivity in its pharmacokinetic properties, with one enantiomer demonstrating superior bioavailability. nih.gov Furthermore, the enantiomers displayed selective differences in their ability to bind to various antiproliferative protein targets. nih.gov Although specific data for chiral analogs of this compound are not available, it is a well-established principle that if such analogs were synthesized, they would likely exhibit stereoselective biological activities. Biocatalytic methods using engineered enzymes, such as alcohol dehydrogenases, are highly effective for the enantiodivergent synthesis of chiral phenols, allowing for the preparation of specific enantiomers for evaluation. acs.orgacs.org

Correlation of Structural Features with Specific in vitro Biological Activities or Spectroscopic Signatures

The structural features of this compound and its analogs can be directly correlated with their expected biological activities and their characteristic spectroscopic signatures.

Biological Activity (Antioxidant): The antioxidant activity of this class of hindered phenols is governed by several key factors. researchgate.netcsic.es

Phenolic Hydroxyl Group: This is the most critical feature, as it is the source of the hydrogen atom that quenches free radicals. Its presence is essential for activity. researchgate.net

Ortho-Alkyl Substituents (3,5-Dimethyl): These groups provide steric hindrance around the hydroxyl group. This steric shield stabilizes the resulting phenoxyl radical, preventing it from participating in further undesirable reactions and thereby enhancing its efficacy as a chain-breaking antioxidant.

Para-Alkoxy Group (4-Propoxy): As an electron-donating group, the propoxy moiety lowers the O-H Bond Dissociation Enthalpy (BDE). sapub.org A lower BDE facilitates the hydrogen atom donation, making the antioxidant process more favorable. mdpi.com

Spectroscopic Signatures: Modifications to the molecular structure result in predictable changes in its spectroscopic data.

¹H NMR Spectroscopy: The proton of the phenolic hydroxyl group typically appears as a broad singlet between 4–7 ppm. libretexts.org Etherification or esterification of this group would cause this signal to disappear. The propoxy group would show characteristic signals: a triplet for the terminal methyl group (~1.0 ppm), a multiplet for the central methylene (B1212753) group (~1.8 ppm), and a triplet for the methylene group attached to the oxygen (~3.9 ppm). Changing the length or branching of this chain would alter this pattern. The aromatic protons would appear as a singlet around 6.5-7.0 ppm due to the symmetrical substitution pattern.

¹³C NMR Spectroscopy: The carbon atom attached to the hydroxyl group (C1) is typically shifted downfield to around 155 ppm. libretexts.org The carbon attached to the propoxy group (C4) would also be downfield, while the carbons bearing the methyl groups (C3, C5) would be at a different chemical shift.

Infrared (IR) Spectroscopy: A prominent, broad absorption band in the 3200–3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic group. libretexts.org This band would be absent in ether or ester analogs. The spectrum would also show C-H stretching bands for the alkyl groups below 3000 cm⁻¹ and characteristic aromatic C=C stretching bands around 1500-1600 cm⁻¹. nih.gov

Mass Spectrometry: Phenols and their derivatives can be readily analyzed by mass spectrometry, often after derivatization to enhance their detectability. purdue.edu The fragmentation pattern would show a strong molecular ion peak, with characteristic fragmentation involving alpha cleavage or dehydration. libretexts.org

| Structural Feature | Correlation with Antioxidant Activity | Key Spectroscopic Signature |

|---|---|---|

| Phenolic -OH Group | Essential for radical scavenging via hydrogen atom transfer. researchgate.net | Broad ¹H NMR signal (4-7 ppm); Broad IR band (3200-3600 cm⁻¹). libretexts.org |

| 3,5-Dimethyl Groups | Sterically stabilizes the phenoxyl radical, enhancing antioxidant efficacy. researchgate.net | Singlet in ¹H NMR for methyl protons; Symmetrical aromatic proton signal. |

| 4-Propoxy Group | Electron-donating nature lowers O-H BDE, facilitating H-donation. sapub.org | Distinct triplet-multiplet-triplet pattern in ¹H NMR for the n-propyl chain. |

Advanced Analytical Methodologies for 3,5 Dimethyl 4 Propoxyphenol in Research Matrices

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of phenolic compounds, providing powerful separation capabilities essential for isolating the target analyte from a complex sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its versatility and applicability to non-volatile and thermally sensitive molecules. nih.gov Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation of 3,5-Dimethyl-4-propoxyphenol would be achieved based on its polarity relative to other components in the sample.

The mobile phase typically consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (often with formic or acetic acid), which improves peak shape and resolution. nih.govnih.gov

Several detection modes can be coupled with HPLC for the analysis of phenols:

UV-Vis Diode Array Detector (DAD): Phenolic compounds possess chromophores that absorb ultraviolet light. DAD allows for the monitoring of absorbance at multiple wavelengths, providing spectral information that aids in peak identification. nih.gov

Electrochemical Detection (ED): This highly sensitive method is well-suited for electroactive compounds like phenols. alsenvironmental.co.uk It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface, offering excellent sensitivity for trace-level analysis. alsenvironmental.co.uk

Fluorescence Detection (FLD): For phenols that are naturally fluorescent or can be derivatized with a fluorescent tag, FLD offers high sensitivity and selectivity. nkust.edu.tw

Table 1: Illustrative HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Elution of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV-Vis (DAD) at ~270-280 nm | Quantification based on UV absorbance of the phenol (B47542) ring. |

| Injection Volume | 10 - 20 µL | Amount of sample introduced for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation of GC with the sensitive and specific detection of MS. nih.gov For phenolic compounds like this compound, which are not inherently volatile, a derivatization step is typically required. nih.gov This process converts the polar hydroxyl group into a less polar, more volatile ether or ester group. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (TMS) ether. nih.govnih.gov

Once derivatized, the analyte is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column (e.g., a fused silica (B1680970) column coated with a polysiloxane). sphinxsai.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for both quantification and structural identification based on fragmentation patterns. researchgate.net

Table 2: Typical GC-MS Derivatization and Analysis Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA with TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane) | Increases volatility and thermal stability. |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm) with 5% Phenyl Polysiloxane phase | Separation of volatile derivatives. |

| Carrier Gas | Helium at ~1 mL/min | Transports sample through the column. |

| Oven Program | Temperature gradient (e.g., 70°C to 280°C) | Ensures separation of compounds with different boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |

For ultra-trace level detection and quantification in highly complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govijpbs.com This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov An electrospray ionization (ESI) source is commonly used, which is well-suited for polar molecules like phenols and typically operated in negative ion mode to deprotonate the phenolic hydroxyl group. ijpbs.com

In the tandem mass spectrometer, the first mass analyzer (Q1) selects the precursor ion (the deprotonated molecule of this compound). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits. ijpbs.com

Table 3: Representative LC-MS/MS Parameters for Phenolic Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 or Phenyl-Hexyl | Chromatographic separation. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates [M-H]- ions from the analyte. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

| Precursor Ion (Q1) | m/z corresponding to [C11H15O2]- | Isolates the ion of the target compound. |

| Product Ion (Q3) | Specific fragment ions from the precursor | Confirms identity and allows for quantification. |

Developing a robust analytical method for this compound in a research matrix (e.g., biological fluids, tissue extracts, environmental samples) requires careful optimization and validation. Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters are established by regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). fda.gov

Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 4: Key Method Validation Parameters and Objectives

| Parameter | Objective | Typical Metric |

|---|---|---|

| Specificity | Ensure no interference at the analyte's retention time. | Comparison of chromatograms of blank and spiked samples. |

| Linearity | Establish a linear relationship between concentration and response. | Correlation coefficient (r²) > 0.99 for the calibration curve. |

| Accuracy | Determine the percent recovery of a known amount of analyte. | Recovery within 80-120% of the true value. |

| Precision | Measure the variability of results (repeatability and reproducibility). | Relative Standard Deviation (RSD) < 15%. |

| LOD & LOQ | Determine the lower limits of the method's performance. | Signal-to-Noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. |

Electrochemical Methods for Detection and in situ Reaction Monitoring

Electrochemical methods are powerful tools for studying electroactive molecules like this compound. They are based on measuring potential or current changes resulting from redox reactions at an electrode surface.

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of chemical species. acs.org It is particularly useful for characterizing the antioxidant capacity of phenolic compounds. nih.govnih.gov In a CV experiment, the potential at a working electrode (commonly a glassy carbon electrode) is swept linearly in a cyclic manner, and the resulting current is measured. acs.orgnih.gov

For an antioxidant phenol, the voltammogram will show an anodic peak (oxidation peak) corresponding to the removal of electrons from the hydroxyl group. mdpi.com The potential at which this peak occurs (anodic peak potential, Epa) is a measure of the compound's reducing strength; a lower oxidation potential indicates a greater ability to donate electrons and act as an antioxidant. nih.gov The electron-donating methyl and propoxy groups on the this compound structure are expected to lower its oxidation potential compared to unsubstituted phenol.

The reversibility of the oxidation process can also be assessed by examining the corresponding cathodic (reduction) peak on the reverse scan. acs.org This provides insight into the stability of the phenoxyl radical formed upon oxidation. ajevonline.org CV can thus provide valuable data on the electrochemical behavior and antioxidant activity of this compound. mdpi.com

Table 5: Interpretation of Cyclic Voltammetry Data for Phenolic Compounds

| CV Parameter | Interpretation | Significance for this compound |

|---|---|---|

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. | Indicates antioxidant strength (lower Epa = stronger antioxidant). nih.gov |

| Anodic Peak Current (Ipa) | Current at the oxidation peak. | Proportional to the concentration of the analyte. |

| Cathodic Peak Potential (Epc) | Potential at which reduction of the oxidized species occurs. | Used to assess the reversibility of the redox reaction. |

| Ratio of Peak Currents (Ipc/Ipa) | Ratio of cathodic to anodic peak currents. | A ratio close to 1 suggests a reversible electrochemical process. ajevonline.org |

Amperometry and Potentiometry for Quantitative Analysis

Electrochemical methods offer high sensitivity and selectivity for the analysis of phenolic compounds like this compound, which can be readily oxidized. Amperometry and potentiometry are two such techniques that can be adapted for its quantitative analysis.

Amperometry involves the measurement of the current generated by the oxidation or reduction of an analyte at a constant potential. For this compound, an amperometric sensor would typically employ a working electrode (e.g., glassy carbon, gold, or a chemically modified electrode) held at a potential sufficient to oxidize the phenolic hydroxyl group. The resulting current is directly proportional to the concentration of the compound in the sample. This technique is well-suited for flow injection analysis or as a detection method for high-performance liquid chromatography (HPLC), providing rapid and sensitive quantification. While specific studies on this compound are limited, research on other substituted phenols demonstrates the feasibility of this approach. For instance, amperometric biosensors using immobilized enzymes like tyrosinase have been developed for the detection of various phenols, where the enzyme catalyzes the oxidation of the phenol, and the resulting product is electrochemically detected nih.gov.

Potentiometry , on the other hand, measures the potential difference between a sensing electrode and a reference electrode under zero-current conditions. The potential of the sensing electrode is related to the concentration of the analyte according to the Nernst equation. For this compound, an ion-selective electrode (ISE) could be developed. The membrane of such an ISE would be designed to selectively interact with the this compound molecule, generating a potential response that is logarithmically proportional to its concentration. While the development of a highly selective ISE for a specific neutral phenol can be challenging, research has shown the successful creation of potentiometric sensors for various phenol derivatives researchgate.net. The performance of such a sensor would be characterized by its linear range, detection limit, and selectivity over other potentially interfering substances.

| Parameter | Amperometric Detection (Hypothetical) | Potentiometric Detection (Hypothetical) |

| Principle | Measurement of current from oxidation | Measurement of potential difference |

| Transducer | Working Electrode (e.g., Glassy Carbon) | Ion-Selective Electrode |

| Output Signal | Current (nA to µA) | Potential (mV) |

| Relationship | Linear with concentration | Logarithmic with concentration |

| Key Advantages | High sensitivity, rapid response | Simplicity, low cost |

| Potential Challenges | Electrode fouling, interference | Selectivity, matrix effects |

Microfluidic Systems for High-Throughput Screening of this compound Analogs

Microfluidic systems, or "lab-on-a-chip" technologies, offer numerous advantages for high-throughput screening (HTS) of chemical libraries, including reduced reagent consumption, faster analysis times, and precise control over experimental conditions. These platforms are particularly well-suited for screening analogs of this compound to identify compounds with desired properties, such as enhanced antioxidant activity or specific biological interactions.

In a typical microfluidic screening assay for antioxidant capacity, small volumes of different this compound analogs would be mixed with a reagent that indicates antioxidant activity, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), in microchannels. The change in color or fluorescence of the reagent, which is proportional to the antioxidant activity of the analog, can be rapidly measured downstream using an integrated detector. Such systems allow for the parallel analysis of a large number of compounds in a short amount of time researchgate.netresearchgate.netrsc.org.

The design of the microfluidic chip can be tailored for specific assays. For example, droplet-based microfluidics can be used to encapsulate individual reactions in picoliter- to nanoliter-sized droplets, enabling the screening of millions of compounds per day. This approach is highly valuable for directed evolution experiments or for screening large combinatorial libraries of this compound analogs.

| Feature | Description | Relevance to this compound Analog Screening |

| High Throughput | Ability to perform thousands to millions of experiments in a short time. | Rapidly identify analogs with desired properties from a large library. |

| Low Sample Volume | Requires only nanoliters to microliters of sample and reagents. | Cost-effective screening, especially for newly synthesized or rare analogs. |

| Precise Control | Accurate manipulation of fluid flow, mixing, and reaction times. | Ensures high reproducibility and comparability of screening results. |

| Integration | Combines sample handling, reaction, and detection on a single chip. | Automates the screening process, reducing manual labor and potential for error. |

Application of Imaging Techniques for Cellular Localization of Fluorescently Tagged Analogs

Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. Fluorescence microscopy, particularly confocal laser scanning microscopy (CLSM), is a powerful tool for visualizing the localization of molecules within living cells. To apply this technique to this compound, it is necessary to synthesize a fluorescently tagged analog.

The synthesis of such an analog would involve chemically linking a fluorophore (a fluorescent molecule) to the this compound scaffold. The choice of fluorophore and the position of its attachment are critical to ensure that the biological activity and cellular uptake of the analog are not significantly altered. Studies on the synthesis of fluorescently labeled propofol analogs have demonstrated the feasibility of this approach. These analogs have been used to study the interaction of propofol with its biological targets and to visualize its distribution in cells nih.gov.